Field: Organic Chemistry
Application: This compound is used in the synthesis of α-aryl-β-diketones.
Field: Inorganic Chemistry
Application: This compound is used in the synthesis of a dicyanamidobenzene-bridge diruthenium complex.
2,2,6,6-Tetramethylheptane-3,5-dione is a stable, anhydrous liquid with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol. It appears as a clear colorless to slightly yellow liquid and has a melting point exceeding 400 °C (decomposition) and a boiling point of 72-73 °C at reduced pressure . The compound is known for its role as a beta-diketone ligand in coordination chemistry, particularly in forming complexes with metals such as yttrium .
The synthesis of tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) typically involves the reaction of yttrium nitrate hydrate with 2,2,6,6-tetramethylheptane-3,5-dione. The process results in the formation of stable yttrium complexes that can be characterized using various analytical techniques .
Tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) finds applications in:
Studies have shown that the interactions of tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) with various ligands can lead to significant changes in stability and reactivity. These interactions are crucial for understanding the behavior of metal complexes in biological systems and their potential therapeutic applications .
Several compounds share structural similarities with 2,2,6,6-tetramethylheptane-3,5-dione. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1. Acetylacetone | C5H8O2 | Commonly used beta-diketone; more volatile than 2,2,6,6-tetramethylheptane-3,5-dione |
2. Dipivaloylmethane | C11H18O2 | Similar structure but less sterically hindered; used in metal complexation |
3. Hexafluoroacetylacetone | C5H3F6O2 | Contains fluorine substituents; used for its strong chelating ability |
Uniqueness: The bulky tert-butyl groups in 2,2,6,6-tetramethylheptane-3,5-dione provide steric hindrance that enhances stability and alters reactivity compared to other beta-diketones.